(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride
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Overview
Description
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a seven-membered oxaspiro ring is fused to a nonane ring system. The presence of an amino group and a hydroxyl group in the molecule makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-7-oxaspiro[35]nonan-3-ol;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino group may form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the function of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: Compounds with a spiro junction involving an oxindole ring.
Spiro[5.5]undecane Derivatives: Compounds with a spiro junction involving a five-membered ring fused to an undecane ring system.
Uniqueness
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
(1R,3R)-1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12[C@@H](C[C@H]2O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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